molecular formula C20H30S B12561904 Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- CAS No. 144424-46-4

Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-

Cat. No.: B12561904
CAS No.: 144424-46-4
M. Wt: 302.5 g/mol
InChI Key: VOCVJFMCNNIGFY-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-: is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The compound’s structure features a benzene ring fused to a thiophene ring, with three tert-butyl groups attached at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of dyes, organic semiconductors, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

    Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns.

    Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.

    Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.

Uniqueness: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- is unique due to the presence of three bulky tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

CAS No.

144424-46-4

Molecular Formula

C20H30S

Molecular Weight

302.5 g/mol

IUPAC Name

2,4,6-tritert-butyl-1-benzothiophene

InChI

InChI=1S/C20H30S/c1-18(2,3)13-10-15(19(4,5)6)14-12-17(20(7,8)9)21-16(14)11-13/h10-12H,1-9H3

InChI Key

VOCVJFMCNNIGFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(SC2=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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